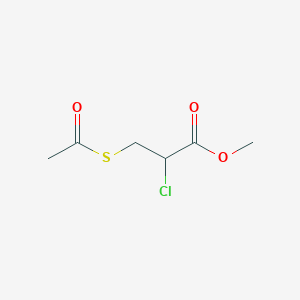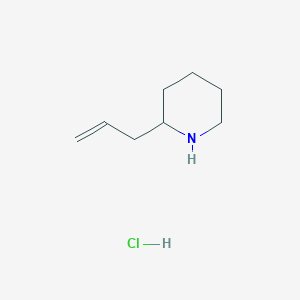
2-アリルピペリジン塩酸塩
概要
説明
2-Allylpiperidine hydrochloride is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
科学的研究の応用
2-Allylpiperidine hydrochloride has a wide range of applications in scientific research:
作用機序
Piperidine derivatives have been found to have various therapeutic properties, including anticancer potential . They have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These compounds can lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug molecule are important indicators of its suitability for use as a therapeutic agent
生化学分析
Biochemical Properties
2-Allylpiperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 2-Allylpiperidine hydrochloride and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound may bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of 2-Allylpiperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Allylpiperidine hydrochloride has been shown to affect the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and survival . By altering the activity of this pathway, the compound can impact cellular responses to external stimuli and stress. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Allylpiperidine hydrochloride exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 2-Allylpiperidine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-Allylpiperidine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 2-Allylpiperidine hydrochloride is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . In vivo studies have also demonstrated that the compound’s effects on cellular function can vary depending on the duration of exposure and the specific cellular context. Long-term exposure to 2-Allylpiperidine hydrochloride may result in adaptive changes in cellular responses, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Allylpiperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing cellular function and promoting cell survival . At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage level must be reached before significant effects are observed. Additionally, the compound’s toxicity profile is dose-dependent, with higher doses leading to more severe adverse effects.
Metabolic Pathways
2-Allylpiperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions lead to the formation of more water-soluble metabolites that can be excreted from the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of 2-Allylpiperidine hydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 2-Allylpiperidine hydrochloride can bind to various intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to tissue components.
Subcellular Localization
The subcellular localization of 2-Allylpiperidine hydrochloride is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The compound’s subcellular localization can also affect its stability and activity, influencing its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allylpiperidine hydrochloride typically involves the allylation of piperidine derivatives. One common method is the allylation of δ-bromopentanal, followed by cyclization to form N-tert-butylsulfinyl 2-allylpiperidine. This intermediate is then deprotected to yield 2-Allylpiperidine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for 2-Allylpiperidine hydrochloride often involve large-scale synthesis using similar allylation and cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-Allylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated piperidine derivatives.
Substitution: The allyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include epoxides, reduced piperidine derivatives, and substituted piperidines, depending on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Allylpiperidine hydrochloride include other piperidine derivatives such as:
Piperidine: The parent compound with a simple six-membered ring structure.
N-Allylpiperidine: A derivative with an allyl group attached to the nitrogen atom.
2-Methylpiperidine: A derivative with a methyl group at the 2-position.
Uniqueness
This structural feature distinguishes it from other piperidine derivatives and contributes to its versatility in various chemical and biological processes .
特性
IUPAC Name |
2-prop-2-enylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,8-9H,1,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYYDRWNVMFCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33078-45-4 | |
| Record name | Piperidine, 2-(2-propen-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33078-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(prop-2-en-1-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



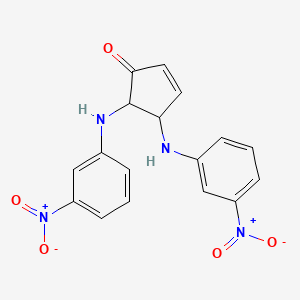
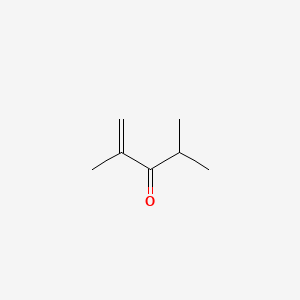
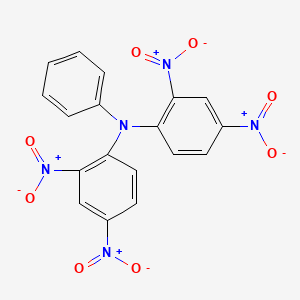

![Bicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B1655117.png)


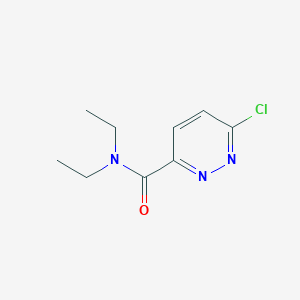
![[(4Ar,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B1655124.png)
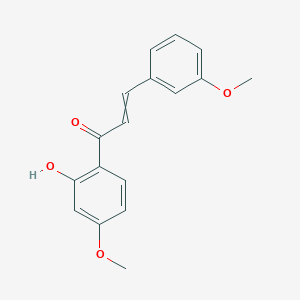
![N-[(3-Methyl-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B1655126.png)
